Cas no 352616-19-4 (4-Benzyl-1h-pyrrole-3-carboxylic Acid Ethyl Ester)

4-Benzyl-1H-pyrrole-3-carboxylic acid ethyl ester is a pyrrole derivative with applications in organic synthesis and pharmaceutical research. Its structure features a benzyl group at the 4-position and an ethyl ester moiety at the 3-carboxylic acid site, enhancing its reactivity and solubility in organic solvents. This compound serves as a versatile intermediate in the synthesis of heterocyclic compounds, particularly in the development of pharmacologically active molecules. The ethyl ester group improves stability and handling, while the benzyl substituent offers opportunities for further functionalization. Its well-defined chemical properties make it suitable for use in medicinal chemistry and material science research.
4-Benzyl-1h-pyrrole-3-carboxylic Acid Ethyl Ester structure
352616-19-4 structure
Product Name:4-Benzyl-1h-pyrrole-3-carboxylic Acid Ethyl Ester
CAS No:352616-19-4
MF:C14H15NO2
MW:229.274403810501
CID:1028443
PubChem ID:57360923
Update Time:2025-07-04

4-Benzyl-1h-pyrrole-3-carboxylic Acid Ethyl Ester Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-benzyl-1H-pyrrole-3-carboxylate
    • 4-benzyl-1H-pyrrole-3-carboxylic acid ethyl ester
    • DTXSID10724366
    • AJRXPNGFRGTIRR-UHFFFAOYSA-N
    • SCHEMBL6162557
    • 352616-19-4
    • MFCD19441841
    • Ethyl4-benzyl-1H-pyrrole-3-carboxylate
    • SB62406
    • BS-49853
    • F73696
    • CS-0451573
    • ethyl 4-benzyl-pyrrole-3-carboxylate
    • DB-367309
    • 4-Benzyl-1h-pyrrole-3-carboxylic Acid Ethyl Ester
    • Inchi: 1S/C14H15NO2/c1-2-17-14(16)13-10-15-9-12(13)8-11-6-4-3-5-7-11/h3-7,9-10,15H,2,8H2,1H3
    • InChI Key: AJRXPNGFRGTIRR-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CNC=C1CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 229.110278721g/mol
  • Monoisotopic Mass: 229.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 42.1Ų

4-Benzyl-1h-pyrrole-3-carboxylic Acid Ethyl Ester Security Information

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4-Benzyl-1h-pyrrole-3-carboxylic Acid Ethyl Ester Suppliers

Amadis Chemical Company Limited
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(CAS:352616-19-4)4-Benzyl-1h-pyrrole-3-carboxylic Acid Ethyl Ester
Order Number:A12394
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:59
Price ($):190.0
Email:sales@amadischem.com

Additional information on 4-Benzyl-1h-pyrrole-3-carboxylic Acid Ethyl Ester

Introduction to 4-Benzyl-1H-Pyrrole-3-Carboxylic Acid Ethyl Ester (CAS No. 352616-19-4)

4-Benzyl-1H-pyrrole-3-carboxylic acid ethyl ester, identified by its Chemical Abstracts Service (CAS) number 352616-19-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic ester derivative has garnered attention due to its structural versatility and potential applications in drug discovery and synthetic chemistry. The compound belongs to the pyrrole family, a class of nitrogen-containing heterocycles that are widely recognized for their role in natural products and bioactive molecules.

The molecular structure of 4-Benzyl-1H-pyrrole-3-carboxylic acid ethyl ester features a pyrrole ring substituted with a benzyl group at the 4-position and an ethyl ester moiety at the 3-position. This configuration imparts unique electronic and steric properties, making it a valuable scaffold for designing novel pharmacophores. The benzyl group enhances lipophilicity, while the ester functionality provides a handle for further chemical modifications, such as hydrolysis or transesterification, which are commonly employed in drug development pipelines.

In recent years, there has been growing interest in pyrrole derivatives as scaffolds for therapeutic agents due to their demonstrated biological activity. For instance, studies have highlighted the potential of pyrrole-based compounds in modulating enzyme inhibition and receptor binding. The 4-Benzyl-1H-pyrrole-3-carboxylic acid ethyl ester (CAS No. 352616-19-4) has been investigated for its interactions with various biological targets, including enzymes involved in metabolic pathways and transcription factors implicated in inflammatory responses.

One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. The presence of both the benzyl and ester groups allows for diverse chemical transformations, enabling researchers to tailor its properties for specific applications. For example, the benzyl group can be readily removed under mild acidic conditions, revealing the underlying pyrrole core for further functionalization. Similarly, the ester can be hydrolyzed to yield the corresponding carboxylic acid, providing access to different derivatives with altered pharmacokinetic profiles.

The synthesis of 4-Benzyl-1H-pyrrole-3-carboxylic acid ethyl ester (CAS No. 352616-19-4) typically involves multi-step organic reactions, starting from commercially available precursors such as 1-pyrroline and benzaldehyde derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes. These improvements have been driven by the demand for high-quality intermediates in drug discovery programs, where precision and reproducibility are paramount.

Recent research has demonstrated the potential of 4-Benzyl-1H-pyrrole-3-carboxylic acid ethyl ester (CAS No. 352616-19-4) in developing novel therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain and inflammation pathways. Additionally, modifications to the benzyl group have led to compounds with enhanced binding affinity to specific receptors, making them promising candidates for treating neurological disorders.

The versatility of 4-Benzyl-1H-pyrrole-3-carboxylic acid ethyl ester (CAS No. 352616-19-4) extends beyond its role as a synthetic intermediate; it also serves as a model compound for understanding structure-activity relationships (SAR) in pyrrole-based drug candidates. By systematically varying substituents on the pyrrole ring and functional groups attached to it, researchers can gain insights into how these changes influence biological activity. Such studies are crucial for optimizing lead compounds during the early stages of drug development.

In conclusion, 4-Benzyl-1H-pyrrole-3-carboxylic acid ethyl ester (CAS No. 352616-19-4) is a multifaceted compound with significant potential in pharmaceutical research and drug discovery. Its unique structural features make it an attractive scaffold for designing novel therapeutics targeting various diseases. As synthetic chemistry continues to evolve, the accessibility and utility of this compound are expected to further expand, contributing to advancements in medicinal biology.

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Amadis Chemical Company Limited
(CAS:352616-19-4)4-Benzyl-1h-pyrrole-3-carboxylic Acid Ethyl Ester
A12394
Purity:99%
Quantity:1g
Price ($):190.0
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